

Toxicological Profile of 2'-Chloroacetanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Chloroacetanilide

Cat. No.: B1203173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available toxicological data for **2'-Chloroacetanilide** and related compounds. Information on **2'-Chloroacetanilide** is limited, and in some cases, data from structurally similar chloroacetamide and chloroacetanilide herbicides are presented as a surrogate to provide a broader understanding of potential toxicities. All data should be interpreted with caution and in the context of the specific compound and experimental conditions.

Executive Summary

2'-Chloroacetanilide is a chemical intermediate with a toxicological profile characterized by acute toxicity, irritation potential, and possible sensitization. Data on its chronic effects, including carcinogenicity and reproductive toxicity, are limited. This guide provides a comprehensive overview of the available toxicological data, detailed experimental methodologies where accessible, and visual representations of key toxicological pathways to support research and drug development activities.

Acute Toxicity

Acute toxicity data for **2'-Chloroacetanilide** is not readily available in public literature. However, data for the closely related compound, chloroacetamide, provides an indication of its potential acute toxicity. Chloroacetanilide herbicides, as a class, are generally considered to have low to moderate acute toxicity.[\[1\]](#)

Table 1: Acute Toxicity Data for Chloroacetamide (Surrogate Data)

Test Type	Species	Route	LD50/LC50	Reference
Oral LD50	Mouse	Oral	155 mg/kg	[2]
Oral LD50	Rat	Oral	70 - 138 mg/kg	[3]
Dermal LD50	Rat	Dermal	> 2000 mg/kg	[4]

Experimental Protocols

2.1.1 Acute Oral Toxicity (Based on OECD Guideline 420)

- Test Animals: Healthy, young adult laboratory white rats (e.g., Sprague-Dawley or Wistar), typically nulliparous and non-pregnant females.[\[5\]](#)
- Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.
- Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g body weight.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[5\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

2.1.2 Acute Dermal Toxicity (Based on OECD Guideline 402)

- Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin.
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
- Exposure Duration: The exposure period is 24 hours.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Irritation and Sensitization

2'-Chloroacetanilide is classified as a skin and eye irritant.[\[6\]](#)[\[7\]](#) There is also evidence to suggest it may be a skin sensitizer.[\[6\]](#)

Table 2: Irritation and Sensitization Data for **2'-Chloroacetanilide**

Test Type	Species	Result	Reference
Skin Irritation	Not Specified	Irritant	[6]
Eye Irritation	Not Specified	Irritant	[6]
Skin Sensitization	Not Specified	Potential Sensitizer	[6]

Experimental Protocols

3.1.1 Skin Irritation/Corrosion (Based on OECD Guideline 404 - Draize Test)

- Test Animals: Healthy, young adult albino rabbits.[\[8\]](#)
- Preparation of Animals: Approximately 24 hours before the test, fur is removed from a small area (approximately 6 cm²) on the back of the rabbit.
- Dose Application: A 0.5 g or 0.5 mL sample of the test substance is applied to one intact and one abraded skin site on each animal. The sites are then covered with a gauze patch.[\[8\]](#)

- Exposure Duration: 4 hours.[9]
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

3.1.2 Eye Irritation/Corrosion (Based on OECD Guideline 405 - HET-CAM Test)

- Test System: Fertilized hen's eggs incubated for 9 days.[11]
- Procedure: A window is made in the eggshell to expose the chorioallantoic membrane (CAM). The test substance (0.3 mL or 0.3 g) is applied directly to the CAM.[11][12]
- Observation: The CAM is observed for 5 minutes for signs of hemorrhage, vascular lysis, and coagulation.[11][13] An irritation score is calculated based on the time of appearance of these endpoints.[11]

Genotoxicity

There is limited publicly available data on the genotoxicity of **2'-Chloroacetanilide**. A safety data sheet suggests no information is available.[14] However, the broader class of chloroacetanilide herbicides has been reported to be non-genotoxic.[15]

Experimental Protocols

4.1.1 Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

- Test Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* strain WP2 uvrA.[16]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9-mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.[16]
- Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without S9-mix, using the plate incorporation or pre-incubation method.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least twice the background (for most strains) and

reproducible.[17]

Carcinogenicity

There is limited evidence suggesting a carcinogenic effect for **2'-Chloroacetanilide**.^[6] A National Toxicology Program (NTP) bioassay on the related compound 2-Chloroacetophenone showed no evidence of carcinogenic activity in male rats and mice, and equivocal evidence in female rats.^[18]

Experimental Protocols

5.1.1 Carcinogenicity Bioassay (Based on NTP TR-001)

- Test Animals: Typically, Fischer 344 rats and B6C3F1 mice of both sexes.^{[19][20]}
- Dose Administration: The test substance is administered in the diet, drinking water, by gavage, or via inhalation for the majority of the animal's lifespan (typically 2 years).^[21]
- Dose Selection: At least three dose levels plus a control group are used. The highest dose should be a maximum tolerated dose (MTD) that causes minimal toxicity but no more than a 10% decrease in body weight gain.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
- Pathology: A complete histopathological examination is performed on all animals in the control and high-dose groups and on all animals that die or are sacrificed during the study.

Reproductive and Developmental Toxicity

No specific data on the reproductive and developmental toxicity of **2'-Chloroacetanilide** was found. The related compound chloroacetamide is suspected of damaging fertility.^[2]

Experimental Protocols

6.1.1 Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

- Test Animals: Sexually mature male and female rats.^{[22][23][24]}

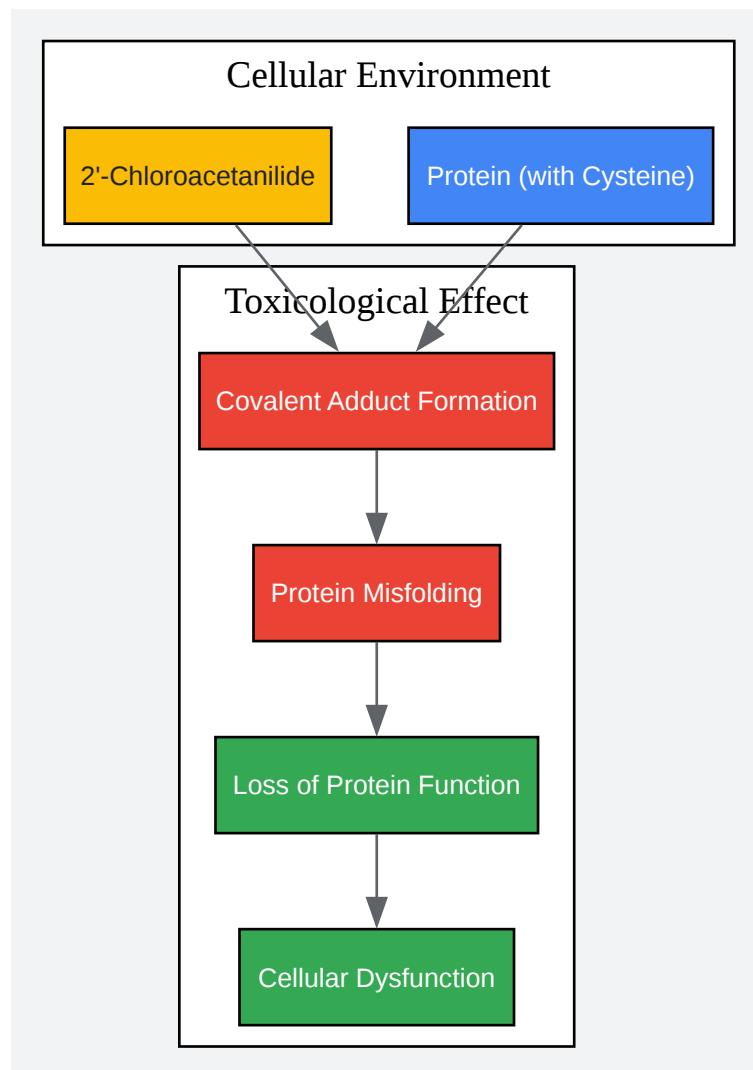
- Dosing Period: Males are dosed for a minimum of two weeks prior to mating, during mating, and for two weeks after. Females are dosed throughout the study (approximately 54 days).
[\[25\]](#)
- Endpoints: The study evaluates effects on male and female fertility, mating behavior, conception, gestation, parturition, and early postnatal development of the offspring.
[\[22\]](#)
[\[24\]](#)
[\[26\]](#)

Mechanisms of Toxicity

The primary mechanisms of toxicity for chloroacetanilide herbicides are believed to be through the induction of oxidative stress and the destabilization of proteins via covalent modification.

Oxidative Stress and MAPK Signaling Pathway

Chloroacetanilides can induce the production of reactive oxygen species (ROS), leading to oxidative stress.
[\[27\]](#)
[\[28\]](#) This can, in turn, activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to cellular damage and apoptosis.



[Click to download full resolution via product page](#)

Chloroacetanilide-induced oxidative stress leading to apoptosis.

Protein Destabilization via Cysteine Adduction

The electrophilic nature of the chloroacetyl group in chloroacetanilides allows them to react with nucleophilic residues on proteins, particularly the thiol group of cysteine.
[\[29\]](#)
[\[30\]](#) This covalent modification can lead to protein misfolding, loss of function, and subsequent cellular dysfunction.
[\[29\]](#)
[\[30\]](#)

[Click to download full resolution via product page](#)

Mechanism of protein destabilization by **2'-Chloroacetanilide**.

Conclusion

The available data suggests that **2'-Chloroacetanilide** poses acute health risks, including toxicity upon ingestion and irritation to the skin and eyes. While information on its chronic effects is limited, data from related compounds indicate a potential for long-term health consequences that warrant further investigation. The mechanisms of toxicity for the broader class of chloroacetanilides involve the induction of oxidative stress and direct covalent modification of proteins. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its toxicological profile in risk assessments. Further studies are needed to fully characterize the toxicological properties of **2'-Chloroacetanilide**.

Chloroacetanilide, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute Oral Poisoning Due to Chloracetanilide Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide | C1CH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Draize test - Wikipedia [en.wikipedia.org]
- 9. New approaches to the assessment of eye and skin irritation [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. fishersci.com [fishersci.com]
- 15. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. toxiccoop.com [toxiccoop.com]
- 17. fda.gov [fda.gov]

- 18. NTP Toxicology and Carcinogenesis Studies of 2-Chloroacetophenone (CAS No. 532-27-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
- 28. Assessment of oxidative stress and phospholipids alterations in chloroacetanilides-degrading Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2'-Chloroacetanilide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203173#toxicological-data-for-2-chloroacetanilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com